Dimethyl(propan-2-yl)sulfanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(propan-2-yl)sulfanium iodide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. This compound is typically a colorless solid that is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(propan-2-yl)sulfanium iodide is synthesized through the reaction of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with iodomethane, which proceeds via a nucleophilic substitution mechanism (S_N2). The reaction can be represented as follows :
CH3–S–CH3+CH3–I→(CH3)3S+I−
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, solvent, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(propan-2-yl)sulfanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of different sulfur-containing species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiolates. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonium salts, while oxidation reactions can produce sulfoxides and sulfones .
Scientific Research Applications
Dimethyl(propan-2-yl)sulfanium iodide has several scientific research applications, including:
Organic Synthesis: It is used as a precursor to sulfur ylides, which are valuable intermediates in carbon-carbon bond-forming reactions.
Biochemistry: Sulfonium compounds, including this compound, are studied for their role in biological methylation processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl(propan-2-yl)sulfanium iodide involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to nucleophilic targets, facilitating various chemical transformations. This methylation process is crucial in both synthetic and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl(propan-2-yl)sulfanium iodide include:
Trimethylsulfonium iodide: Another sulfonium salt with three methyl groups attached to sulfur.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine organisms.
Uniqueness
This compound is unique due to its specific structure, which includes a propan-2-yl group. This structural feature influences its reactivity and applications, distinguishing it from other sulfonium salts .
Properties
CAS No. |
65130-51-0 |
---|---|
Molecular Formula |
C5H13IS |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
dimethyl(propan-2-yl)sulfanium;iodide |
InChI |
InChI=1S/C5H13S.HI/c1-5(2)6(3)4;/h5H,1-4H3;1H/q+1;/p-1 |
InChI Key |
VEAKDKHELUXICW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[S+](C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.